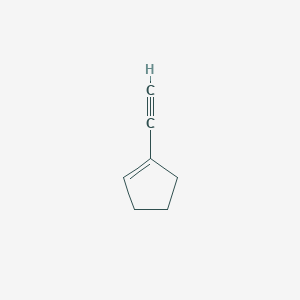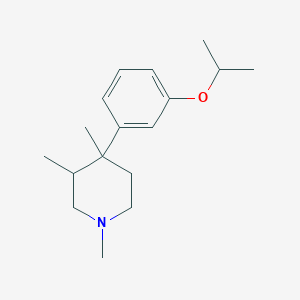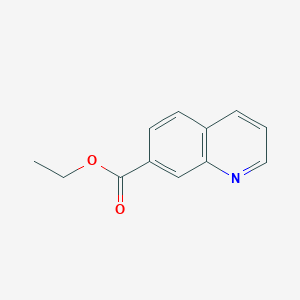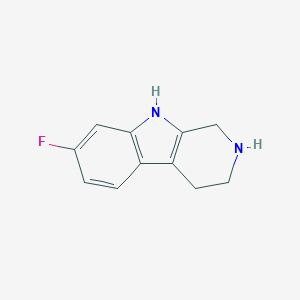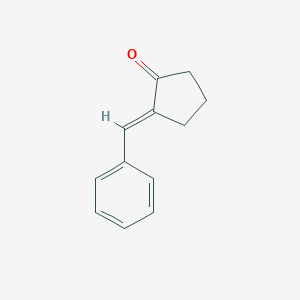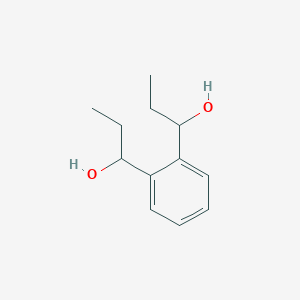
6-氯-2-甲基-7H-嘌呤
描述
“6-chloro-2-methyl-7H-purine” is a chemical compound with the molecular formula C6H5ClN4. It has a molecular weight of 168.59 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of “6-chloro-2-methyl-7H-purine” has been achieved through various methods. One such method involves the metalation of a 6-methyl substituent and trapping of the anion with NFSI . Another method involves the fluorination of a 6-(hydroxymethyl)purine riboside .
Molecular Structure Analysis
The molecular structure of “6-chloro-2-methyl-7H-purine” is characterized by a purine moiety, which is a pyrimidine-ring fused to an imidazole ring . The InChI code for this compound is 1S/C6H5ClN4/c1-11-3-10-6-4 (11)5 (7)8-2-9-6/h2-3H,1H3 .
Physical And Chemical Properties Analysis
“6-chloro-2-methyl-7H-purine” is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 168.59 .
科学研究应用
Pharmaceutical Applications
6-chloro-2-methyl-7H-purine, also known as 6-CHLORO-2-METHYL-9H-PURINE, has been utilized in pharmaceutical research for the synthesis of various compounds. It serves as a precursor in the preparation of 9-alkylpurines through alkylation with different substituted alkyl halides in DMSO. Additionally, it is used to synthesize 6-succinoaminopurine, which has potential applications in drug development .
Nucleoside Synthesis
This compound plays a crucial role in the synthesis of purine nucleosides. It is involved in continuous flow biocatalysis processes to create purine nucleoside esters from purine nucleosides and vinyl esters. The best yields were obtained for reactions involving 6-chloropurine, showcasing its importance in nucleoside chemistry .
Biochemical Studies
In biochemical research, 6-chloro-2-methyl-7H-purine is used to study the anticancer potential and structure-activity relationships of purine derivatives. Its modifications and interactions with other biochemical substances can provide insights into new therapeutic approaches .
安全和危害
未来方向
While specific future directions for “6-chloro-2-methyl-7H-purine” are not mentioned in the search results, there are indications of ongoing research in the field of purines. For instance, there is interest in developing an expedient and highly regioselective C8-H cyanation protocol through the triflic anhydride activation on the electron-rich imidazole motif of purines .
属性
IUPAC Name |
6-chloro-2-methyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTMNZXPLHVDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419921 | |
| Record name | 6-chloro-2-methyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100859-35-6 | |
| Record name | 6-chloro-2-methyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-methyl-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)



![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)
